molecular formula C8H14N2O2 B12101712 3,3,6,6-Tetramethylpiperazine-2,5-dione CAS No. 4512-46-3

3,3,6,6-Tetramethylpiperazine-2,5-dione

Katalognummer: B12101712
CAS-Nummer: 4512-46-3
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: JCMJBJSKXVZKEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,6,6-Tetramethylpiperazine-2,5-dione is an organic compound with the molecular formula C8H14N2O2. It is a derivative of piperazine and is characterized by the presence of two ketone groups at the 2 and 5 positions, and four methyl groups at the 3 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions, followed by cyclization to form the piperazine ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the yield and purity of the product. The final compound is typically purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,6,6-Tetramethylpiperazine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

3,3,6,6-Tetramethylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,3,6,6-Tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3,6,6-Tetramethylpiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of ketone groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Eigenschaften

CAS-Nummer

4512-46-3

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

3,3,6,6-tetramethylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-7(2)5(11)10-8(3,4)6(12)9-7/h1-4H3,(H,9,12)(H,10,11)

InChI-Schlüssel

JCMJBJSKXVZKEI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)NC(C(=O)N1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.